6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one
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Overview
Description
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one is a chemical compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one typically involves organic synthesis techniques. The reaction conditions need to be carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common reagents used in these reactions include bromine, fluorine sources, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one can be compared with other isoquinolinone derivatives, such as:
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Similar in structure but lacks the fluorine atoms.
8-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one: Similar but with a different bromine position
The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C9H6BrF2NO |
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Molecular Weight |
262.05 g/mol |
IUPAC Name |
6-bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C9H6BrF2NO/c10-6-2-1-5-4-13-8(14)9(11,12)7(5)3-6/h1-3H,4H2,(H,13,14) |
InChI Key |
RBSZUOVYUUHXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(C(=O)N1)(F)F |
Origin of Product |
United States |
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